molecular formula C9H12ClNO B1463056 6-Methoxyindoline hydrochloride CAS No. 4770-41-6

6-Methoxyindoline hydrochloride

Cat. No. B1463056
CAS RN: 4770-41-6
M. Wt: 185.65 g/mol
InChI Key: OCQGYVJPTIMWBU-UHFFFAOYSA-N
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Description

6-Methoxyindoline hydrochloride is a chemical compound with the CAS Number: 4770-41-6 . It has a molecular weight of 185.65 and its IUPAC name is 2,3-dihydro-1H-indol-6-yl methyl ether hydrochloride . It is a white to yellow solid and has gained interest in the scientific community due to its unique properties and potential applications in various fields of research and industry.


Physical And Chemical Properties Analysis

6-Methoxyindoline hydrochloride is a white to yellow solid . It is stored at room temperature .

Scientific Research Applications

    Organic Synthesis

    • 6-Methoxyindoline hydrochloride can be used as a building block in the synthesis of various organic compounds . Its structure allows it to react with other compounds in a variety of ways, making it a versatile tool in the field of organic chemistry .

    Heterocyclic Compound Synthesis

    • This compound belongs to the class of indolines, which are heterocyclic compounds . Heterocyclic compounds are widely used in the synthesis of pharmaceuticals, dyes, and other industrially relevant compounds .

    Synthesis of Methoxyindoles

    • There is a documented method for the synthesis of 5-, 6-, and 7-methoxyindoline from indoline, and their dehydrogenation to the corresponding methoxyindoles . Methoxyindoles are a class of compounds that have various applications in medicinal chemistry .

    Pharmaceutical Research

    • Given its structure and properties, 6-Methoxyindoline hydrochloride could potentially be used in pharmaceutical research . Many indoline derivatives are known to have biological activity and are used in the development of new drugs .

    Material Science

    • Indoline derivatives have been used in the development of dyes and pigments . Therefore, 6-Methoxyindoline hydrochloride could potentially be used in material science for the development of new materials .

    Biochemical Research

    • Indoline derivatives are also known to interact with various biological targets . Therefore, 6-Methoxyindoline hydrochloride could potentially be used in biochemical research to study these interactions .

Safety And Hazards

The safety data sheet advises to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Personal protective equipment should be used and all sources of ignition should be removed . The hazard statements include H302, H315, H319, and H335 .

properties

IUPAC Name

6-methoxy-2,3-dihydro-1H-indole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO.ClH/c1-11-8-3-2-7-4-5-10-9(7)6-8;/h2-3,6,10H,4-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCQGYVJPTIMWBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CCN2)C=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40672189
Record name 6-Methoxy-2,3-dihydro-1H-indole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40672189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methoxyindoline hydrochloride

CAS RN

4770-41-6
Record name 6-Methoxy-2,3-dihydro-1H-indole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40672189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
RR Hunt, RL Rickard - Journal of the Chemical Society C: Organic, 1966 - pubs.rsc.org
… 6-Methoxyindoline Hydrochloride.-Deacetylation …
Number of citations: 16 pubs.rsc.org

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